N-(4-acetylphenyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate
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Description
N-(4-acetylphenyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C24H26N4O6S2 and its molecular weight is 530.61. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Anticancer Activity
Compounds bearing structural similarities, specifically those with heterocyclic rings and acetamide groups, have been synthesized and evaluated for their potential antitumor and anticancer activities. For instance, derivatives of 2-(4-aminophenyl)benzothiazole, which share a resemblance in structural complexity and functional groups, showed considerable anticancer activity against various cancer cell lines (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015). Similarly, compounds with a piperazine nucleus linked to thiazolyl moieties have demonstrated significant antiproliferative activity through mechanisms such as VEGFR-2-TK inhibition (Abdelfattah Hassan et al., 2021). These studies suggest the compound could possess antitumor or anticancer properties worth exploring.
Antimicrobial Activity
Research on compounds incorporating piperazine and thiazole rings has also highlighted their potential antimicrobial effects. Novel 1,3,4-thiadiazole amide derivatives containing piperazine have been synthesized and screened for antibacterial activity, indicating moderate to strong effects against various bacterial strains (Z. Xia, 2015). This suggests that the compound could be explored for its antimicrobial applications, given its structural similarity to these active compounds.
Synthetic and Medicinal Chemistry Applications
The synthesis of related compounds provides a framework for developing new pharmaceuticals. For example, the synthesis of N-substituted acetamide derivatives showcases innovative approaches to creating molecules with potential antibacterial activity (Kashif Iqbal et al., 2017). The methodologies and structural motifs employed in these syntheses could inform the development and application of "N-(4-acetylphenyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate" in medicinal chemistry.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S2.C2H2O4/c1-16(27)17-4-6-18(7-5-17)23-21(28)13-25-8-10-26(11-9-25)14-22-24-19(15-30-22)20-3-2-12-29-20;3-1(4)2(5)6/h2-7,12,15H,8-11,13-14H2,1H3,(H,23,28);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHDDRCBIHGJPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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